molecular formula C10H11N3 B6254646 N-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1482-35-5

N-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B6254646
CAS No.: 1482-35-5
M. Wt: 173.2
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Description

N-methyl-1-phenyl-1H-pyrazol-5-amine is a chemical compound of interest in medicinal and organic chemistry research. As a derivative of the 5-aminopyrazole scaffold, it serves as a versatile building block for the synthesis of more complex molecules . The 5-aminopyrazole core is a privileged structure in drug discovery, known for its wide range of biological activities . Research Applications: This compound is primarily used as a chemical intermediate. Researchers utilize such 5-aminopyrazole derivatives in the exploration of new therapeutic agents. The 5-aminopyrazole structure is a key precursor in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in pharmaceutical development . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols while handling this material.

Properties

CAS No.

1482-35-5

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-1H-Pyrazol-5-Amine

Starting Materials :

  • Phenylhydrazine

  • 4,4-Dimethyl-3-oxopentanenitrile

Procedure :

  • Condensation : Reflux phenylhydrazine (1.0 equiv) and 4,4-dimethyl-3-oxopentanenitrile (1.05 equiv) in toluene for 24 hours.

  • Workup : Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Intermediate Data :

ParameterValue
Yield80%
Melting Point50–52°C

N-Methylation Strategy

Reagents :

  • Sodium hydride (1.2 equiv)

  • Methyl iodide (1.5 equiv)

Procedure :

  • Deprotonate 1-phenyl-1H-pyrazol-5-amine with NaH in tetrahydrofuran (THF) at 0°C.

  • Add methyl iodide dropwise and stir at room temperature for 6 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

Optimization Notes :

  • Excess methyl iodide improves yield but requires careful quenching to avoid over-alkylation.

  • THF enhances solubility of the intermediate amide.

Final Product Data :

ParameterValue
Yield90%
Purity (NMR)>98%

Comparative Analysis of Methods

Yield and Scalability

MethodLab-Scale YieldIndustrial Scalability
Direct Condensation65–75%Moderate
Alkylation80–90%High

The alkylation route’s higher yield stems from controlled reaction steps, though it requires anhydrous conditions.

Purity and Byproduct Formation

  • Direct Condensation : Minor imine byproducts (<5%) due to competing Schiff base formation.

  • Alkylation : Near-quantitative conversion with <2% di-methylated byproducts.

Industrial-Scale Considerations

Patent WO2015019239A1 highlights critical adaptations for large-scale production:

  • Solvent Choice : Toluene replaces THF for cost and safety reasons.

  • Temperature Control : Maintain 50–55°C during workup to prevent emulsion formation.

  • Purification : Sequential washes with warm brine (50–55°C) reduce organic impurities by 40%.

Key Industrial Data :

ParameterValue
Batch Size10 kg
Cycle Time48 hours
Overall Yield78%

Emerging Methodologies

Recent advances suggest microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields (70–80%) . However, energy costs and equipment limitations hinder widespread adoption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-1-phenyl-1H-pyrazol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-methyl-1-phenyl-1H-pyrazol-5-amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties of N-methyl-1-phenyl-1H-pyrazol-5-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
This compound Phenyl (N1), N-methylamine (C5) C10H11N3 173.21 43.8 ¹H-NMR: δ 5.27 (pyrazole H-4)
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (C3), Ethylamine (C5) C11H14N4 202.26 Not reported ESIMS: m/z 203 ([M+H]⁺)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl (N1), Phenyl (C3) C16H15N3O 265.32 Not reported IR: 1670 cm⁻¹ (C=O stretch)
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl (N1), Methyl (C3) C12H15N3 201.27 Not reported ¹H-NMR: δ 5.27 (pyrazole H-4)
N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine Phenyl (N1), Methyl (C5), Methylamine (C4) C12H15N3 201.27 Not reported InChI Key: PYMKNYBFTGMBJN-UHFFFAOYSA-N
Key Observations:

Bulkier substituents (e.g., 1-phenylethyl in ) introduce steric hindrance, affecting reactivity and crystallization behavior. Methoxy groups (e.g., in ) alter electronic properties, as seen in IR spectra (C=O stretch at 1670 cm⁻¹).

Synthetic Routes :

  • This compound derivatives are often synthesized via acetylation, alkylation, and hydrolysis (e.g., methylation using CH3I/KOH in acetone ).
  • Pyridinyl-substituted analogs (e.g., ) require coupling reactions with halopyridines, as described in patent literature .

Research Findings and Data Gaps

  • Spectral Consistency : Pyrazole H-4 protons consistently resonate near δ 5.2–6.0 ppm across analogs, confirming structural integrity .
  • Melting Point Variability : this compound (43.8°C) has a lower melting point than bulkier analogs (e.g., 128–130°C for N-methylated intermediates in ), highlighting the impact of substituent size.
  • Data Limitations : Solubility and stability data for many analogs are unreported, necessitating further study.

Q & A

Q. What are the structural characteristics of N-methyl-1-phenyl-1H-pyrazol-5-amine, and how can they be confirmed experimentally?

The compound consists of a pyrazole ring with a methyl group at the N-1 position and a phenyl group at the C-1 position. Key confirmation methods include:

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsion angles .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • Mass spectrometry : Validate molecular weight (173.22 g/mol) via high-resolution MS .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves multi-step routes:

  • Step 1 : Prepare the pyrazole core via cyclization of hydrazines with β-ketoesters or via coupling reactions.
  • Step 2 : Introduce the phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. What analytical techniques are critical for purity assessment and characterization?

  • HPLC : Determine purity (>97%) using a C18 column and UV detection at 254 nm.
  • Elemental analysis : Verify C, H, N composition (e.g., C10_{10}H11_{11}N3_3) .
  • FT-IR : Identify amine (-NH2_2) stretches (3300–3500 cm1^{-1}) and aromatic C-H bends (700–900 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign connectivity. For example, HMBC correlations between the methyl group and pyrazole ring confirm substitution patterns.
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated 13C^{13}C chemical shifts) .
  • X-ray refinement : SHELXL can resolve ambiguities in electron density maps, particularly for tautomeric forms .

Q. What computational approaches are suitable for predicting reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian 03 is recommended for optimizing geometries and deriving thermochemical data .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. Pyrazole derivatives often exhibit activity as enzyme inhibitors .

Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?

  • Catalyst screening : Test Pd/C or Pd(OAc)2_2 for cross-coupling reactions to improve efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to minimize side reactions.
  • Flow chemistry : Scale up using continuous flow reactors for precise temperature control and reduced reaction times .

Q. How do electronic effects of substituents influence the compound’s chemical behavior in nucleophilic reactions?

  • Hammett analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring increase electrophilicity at the pyrazole C-5 position.
  • Kinetic studies : Monitor reactions via 1H^1H NMR to determine rate constants under varying conditions (pH, temperature) .

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